molecular formula C6H5BrN4S B1523538 5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole CAS No. 1014983-33-5

5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole

Cat. No.: B1523538
CAS No.: 1014983-33-5
M. Wt: 245.1 g/mol
InChI Key: WATOFHSMGRCXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole is a heterocyclic compound that features both a thiazole and a triazole ring These rings are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Triazole Ring: The triazole ring is often introduced via a cyclization reaction involving hydrazine derivatives and nitriles.

    Bromination: The final step involves the bromination of the thiazole ring, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the above reactions are optimized for yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfur and nitrogen atoms in the thiazole and triazole rings.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted thiazole derivative.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of both thiazole and triazole rings makes it a promising candidate for drug development due to their known biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole involves its interaction with various biological targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(1H-1,2,4-triazol-5-yl)thiazole: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-(1-Methyl-1H-1,2,4-triazol-5-yl)thiazole: Lacks the bromine atom, which can significantly alter its chemical properties and reactivity.

    5-Chloro-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole: Similar structure but with chlorine instead of bromine, which can affect its reactivity and biological interactions.

Uniqueness

The unique combination of bromine, thiazole, and triazole rings in 5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole provides it with distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

5-bromo-2-(2-methyl-1,2,4-triazol-3-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4S/c1-11-5(9-3-10-11)6-8-2-4(7)12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATOFHSMGRCXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694830
Record name 5-(5-Bromo-1,3-thiazol-2-yl)-1-methyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014983-33-5
Record name 5-(5-Bromo-1,3-thiazol-2-yl)-1-methyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of methyl-5-thiazol-2-yl-1H-[1,2,4]triazole (6.55 g; 39 4 mmol) and dimethylformamide (32 mL), add N-bromosuccinimide (14 g, 78.8 mmol) in three portions over 1 h. Stir the mixture at 22° C. for 18 h and then add to water (300 mL) chilled to 0-5° C. Separate the aqueous layer and extract with methyl-t-butyl ether (2×200 mL). Combine the organic layers and wash with 7% aqueous sodium hydrogen carbonate (100 mL) and then dry over sodium sulfate. Filter and evaporate the solvent to afford the title compound (9.5 g, 93%). ES/MS m/z (79Br/81Br) 245/247 (M+1)+.
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole
Reactant of Route 3
5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole
Reactant of Route 6
5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.